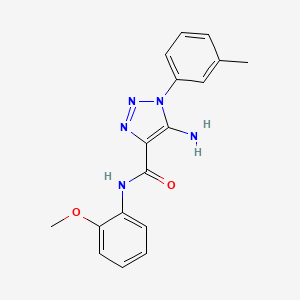

5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a tolyl group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles.

Introduction of Substituents: The amino group, methoxyphenyl group, and tolyl group are introduced through various substitution reactions. These reactions may involve the use of reagents such as amines, methoxyphenyl halides, and tolyl halides under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halides, amines, and other nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that triazole derivatives, including 5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting angiogenesis .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Triazoles are known to possess antifungal and antibacterial properties; hence, derivatives like this compound may be effective against a range of pathogenic microorganisms. Laboratory studies have demonstrated its ability to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound suggests potential applications in agrochemicals. Triazole compounds are often utilized in the synthesis of fungicides due to their ability to disrupt fungal cell membranes and metabolic processes. This compound could be explored as a lead structure for developing novel agricultural fungicides that are effective against resistant strains of plant pathogens .

Neuropharmacology

Cholinesterase Inhibition

The 1,2,3-triazole moiety has been linked to cholinesterase inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds with this structure can potentially modulate acetylcholine levels in the brain by inhibiting acetylcholinesterase activity. This mechanism is vital for enhancing cognitive function and memory retention in affected individuals .

Synthesis and Derivative Exploration

Synthetic Routes

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between an azide and an alkyne followed by the introduction of the carboxamide group through reactions with acid chlorides or anhydrides . This synthetic versatility allows researchers to explore various derivatives that could enhance biological activity or alter pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction, apoptosis, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Amino-substituted Triazoles: Compounds with amino groups attached to the triazole ring.

Methoxyphenyl-substituted Triazoles: Compounds with methoxyphenyl groups attached to the triazole ring.

Uniqueness

5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-amino-N-(2-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C17H17N5O2

- Molecular Weight : 323.35 g/mol

- CAS Number : 950249-00-0

Synthesis Overview

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between an azide and an alkyne, followed by the introduction of a carboxamide group through reactions with acid derivatives. The presence of amino and methoxy groups enhances its chemical properties and biological interactions .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. However, specific studies on this compound indicate variable results:

- Antifungal Activity : A study synthesized various triazole-containing compounds but reported minimal antifungal activity for the synthesized derivatives . The compound did not demonstrate strong activity against common fungal strains.

- Antibacterial Activity : The compound was tested against multiple Gram-positive and Gram-negative bacteria. While some related compounds showed promising results, specific data on this compound's antibacterial efficacy is limited .

Enzyme Inhibition Studies

Triazole derivatives are often studied for their potential as enzyme inhibitors:

- Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some triazole hybrids demonstrated significant inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases . Although specific data on this compound is scarce, its structural similarity to known inhibitors indicates possible activity.

Case Study 1: Triazole Derivatives in Neuroprotection

A study focusing on various triazole derivatives found that certain modifications led to enhanced neuroprotective effects. Compounds similar to this compound exhibited protective qualities against oxidative stress in neuronal cells. This suggests that further exploration of this compound could reveal its potential in neuroprotective therapies .

Case Study 2: Antimicrobial Screening

In a screening of triazole compounds for antimicrobial activity, several derivatives were evaluated against Mycobacterium smegmatis and other pathogens. The results indicated that while some compounds showed low micromolar activity, the specific performance of this compound requires further investigation to establish its efficacy .

Comparative Analysis with Related Compounds

A comparative analysis of similar triazole compounds reveals that structural modifications significantly impact biological activity:

| Compound Name | Structural Features | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | Methoxy group at different position | Minimal activity | Potential AChE inhibitor |

| 5-amino-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Methyl instead of methoxy | Low activity | Not specified |

| 5-amino-N-(phenyl)-1H-1,2,3-triazole-4-carboxamide | No methoxy substitution | Variable activity | Moderate AChE inhibition |

Propiedades

IUPAC Name |

5-amino-N-(2-methoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-11-6-5-7-12(10-11)22-16(18)15(20-21-22)17(23)19-13-8-3-4-9-14(13)24-2/h3-10H,18H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCKCVZGLJMTSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.